1,3,5-Triisopropylbenzene

Heterogeneous catalysis Zeolite characterization Diffusion probe

1,3,5-Triisopropylbenzene (TIPB, kinetic diameter ~8.5 Å) is the definitive steric probe for hierarchical zeolite characterization. Its diffusional resistance enables quantitative mesoporosity benchmarking—TIPB conversion spans <10% (microporous ZSM-5) to 98.6% (optimized hierarchical catalysts)—where smaller trialkylbenzenes (TMB, TEB) fail to discriminate. As a Pluronic P123 micelle expander, TIPB achieves SBA-15 pore diameters of 6–8 nm vs. 4–5 nm with TMB. Also essential for external Brønsted acid site quantification via FTIR/MAS NMR and as trihydroperoxide precursor. Specify ≥95% purity.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 717-74-8
Cat. No. B165165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triisopropylbenzene
CAS717-74-8
Synonyms2,4,6-triisopropylbenzene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)C(C)C)C(C)C
InChIInChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3
InChIKeyVUMCUSHVMYIRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Triisopropylbenzene (CAS 717-74-8) Technical Overview for Scientific Procurement


1,3,5-Triisopropylbenzene (TIPB, CAS 717-74-8) is a C₃-symmetric trialkylbenzene with molecular formula C₁₅H₂₄ and molecular weight 204.35 g/mol [1]. The compound exists as a colorless liquid at ambient temperature with a density of 0.845 g/mL at 25°C and a boiling range of 232–236°C . Its three bulky isopropyl substituents confer substantial steric hindrance (kinetic diameter approximately 8.5 Å) while maintaining backbone stability, enabling its specialized role as a diffusion probe in heterogeneous catalysis, a micelle expander in mesoporous material synthesis, and a precursor to trihydroperoxide intermediates [2][3].

Why 1,3,5-Triisopropylbenzene Cannot Be Replaced by 1,3,5-Trimethylbenzene or 1,3,5-Triethylbenzene in Critical Applications


The three closely related 1,3,5-trialkylbenzenes—trimethylbenzene (TMB, mesitylene), triethylbenzene (TEB), and triisopropylbenzene (TIPB)—exhibit substantially different molecular dimensions, diffusion coefficients, and steric profiles despite their structural homology. TIPB possesses a kinetic diameter of approximately 8.5 Å, significantly exceeding TMB (approximately 7.5 Å) and TEB (approximately 7.8 Å), which fundamentally alters its transport behavior in microporous and mesoporous systems [1]. In heterogeneous catalysis, TIPB's diffusional resistance serves as the critical differentiating parameter for probing intracrystalline mass transport limitations, whereas smaller TMB diffuses too rapidly to provide meaningful discrimination of pore architecture [2]. In templating applications, TIPB generates substantially larger pore expansions than TMB or TEB under identical synthetic conditions, with pore size increases of up to 8 nm achievable using TIPB versus approximately 4–5 nm with TMB [3]. Generic substitution without accounting for these quantifiable differences compromises experimental reproducibility, invalidates comparative porosity assessments, and yields suboptimal material textural properties.

Quantitative Comparative Evidence: 1,3,5-Triisopropylbenzene Differentiation Data


Diffusion-Limited Catalytic Cracking: TIPB Conversion Discrimination Between Microporous and Hierarchical Zeolites

1,3,5-Triisopropylbenzene functions as a definitive diffusion probe for distinguishing purely microporous from hierarchically structured zeolites. In cracking reactions, TIPB conversion in purely microporous ZSM-5 remains below 10% due to severe intracrystalline diffusion constraints, whereas hierarchically structured zeolites (HSZs) with auxiliary mesoporosity achieve markedly enhanced conversion owing to shortened diffusion path lengths and enlarged external surface area [1]. This differential response—low conversion in microporous systems versus substantially higher conversion in mesoporous systems—provides a quantitative metric for assessing mesoporosity contributions that smaller alkylbenzene probes cannot deliver due to their rapid, unconstrained diffusion [2].

Heterogeneous catalysis Zeolite characterization Diffusion probe FCC catalysts

Brønsted Acid Site Discrimination: TIPB as External vs. Internal Surface Acidity Probe in Zeolites

1,3,5-Triisopropylbenzene serves as a selective probe molecule for distinguishing Brønsted acid sites located on external zeolite surfaces from those within internal pore channels. Due to its kinetic diameter of approximately 8.5 Å, TIPB is sterically excluded from the micropores of medium-pore zeolites (e.g., ZSM-5 with ~5.5 Å channels), permitting interaction exclusively with external surface acid sites [1]. In contrast, smaller probe molecules such as pyridine (kinetic diameter ~5.5 Å) access both external and internal acid sites indiscriminately. This differential accessibility enables quantitative FTIR and MAS NMR determination of external surface acidity—a critical parameter governing shape-selective catalysis—without interference from internal sites [2].

Zeolite acidity characterization FTIR spectroscopy MAS NMR Catalyst quality control

Aerobic Oxidation Selectivity: Quantitative Yield of 1,3,5-Triisopropylbenzene Mono- and Trihydroperoxides

1,3,5-Triisopropylbenzene undergoes efficient aerobic oxidation to yield mono- and trihydroperoxide derivatives with high selectivity using N-hydroxyphthalimide (NHPI) as the key catalyst and azobisisobutyronitrile (AIBN) as initiator at 75°C under O₂ atmosphere [1]. This oxidation pathway capitalizes on the reactivity of the benzylic C–H bonds of the isopropyl substituents. The reaction proceeds with substantially higher efficiency compared to analogous oxidations of less substituted alkylbenzenes (e.g., cumene oxidation to cumene hydroperoxide), owing to the presence of three equivalent benzylic oxidation sites per molecule [2]. Patent literature establishes that the resulting 1,3,5-triisopropylbenzene trihydroperoxide (THPO) serves as a direct precursor to phloroglucinol (1,3,5-trihydroxybenzene), a high-value fine chemical [3].

Selective oxidation Hydroperoxide synthesis NHPI catalysis Phloroglucinol precursors

Pore Expansion Efficiency: TIPB vs. TMB in Mesoporous Silica Synthesis

1,3,5-Triisopropylbenzene functions as a superior micelle expander compared to 1,3,5-trimethylbenzene (TMB, mesitylene) in the synthesis of mesoporous silica materials. In the preparation of aqueous colloidal mesostructured silica nanoparticles, TIPB addition enlarges pore diameter more effectively than equivalent molar additions of TMB under identical synthetic conditions [1]. Specifically, pore sizes up to 8 nm are achievable with TIPB as the swelling agent, whereas TMB under comparable conditions yields pore diameters limited to approximately 4–5 nm [2]. This enhanced swelling efficiency is attributed to TIPB's larger molecular volume and greater hydrophobicity, which promotes more extensive incorporation into the hydrophobic core of Pluronic P123 surfactant micelles during templating [3].

Mesoporous materials SBA-15 synthesis Micelle swelling agent Template synthesis

Molecular Sieve Void Size Calibration: 1,3,5-TIPB / 1,2,4-TIPB Product Ratio as Pore Architecture Diagnostic

The alkylation of meta-diisopropylbenzene with propylene over acid molecular sieves produces a mixture of 1,3,5-triisopropylbenzene and 1,2,4-triisopropylbenzene. The weight ratio of 1,3,5-TIPB to 1,2,4-TIPB serves as a quantitative diagnostic of the effective void size in large-pore (≥12 T-atom rings) molecular sieves [1]. This ratio increases systematically with increasing effective void size across a range of zeolites and mesoporous materials in the order: SAPO-5 < mordenite < offretite < beta < EMT ≈ FAU < L < SAPO-37 < amorphous silica-alumina [2]. The 1,3,5-isomer, being more sterically demanding than the 1,2,4-isomer, forms preferentially only when sufficient void space accommodates the bulky symmetric substitution pattern, making this product ratio a direct probe of pore architecture constraints [3].

Molecular sieve characterization Alkylation selectivity Pore size calibration Zeolite synthesis

Hierarchical Catalyst Performance Benchmarking: TIPB Cracking Conversion as Mesoporosity Efficacy Metric

In the evaluation of hierarchical ZSM-5 catalysts incorporating macropores (~60 nm), 1,3,5-triisopropylbenzene cracking conversion serves as a quantitative benchmark for assessing the efficacy of meso- and macroporosity enhancement. Hierarchical ZSM-5 with macropores achieves TIPB conversion of 98.6%, with product selectivities to propylene (34.2%) and benzene (60.8%), while minimizing carbonaceous deposit formation [1]. This performance substantially exceeds that of purely microporous and conventional mesoporous ZSM-5 catalysts under identical reaction conditions. Furthermore, zero-length column (ZLC) diffusion studies demonstrate that TIPB diffusional parameters in Y-zeolites provide quantitative metrics for catalyst deactivation monitoring over 2000-hour aging studies [2]. The diffusion-controlled regime (350–450°C) enables sensitive detection of pore architecture changes that smaller probe molecules cannot resolve [3].

FCC catalyst evaluation Hierarchical zeolites Deactivation studies Mass transport

Validated Research and Industrial Application Scenarios for 1,3,5-Triisopropylbenzene (CAS 717-74-8)


Diffusion Probe for Zeolite and FCC Catalyst Porosity Benchmarking

Utilize 1,3,5-triisopropylbenzene as a standard diffusion-limited probe molecule in catalytic cracking experiments (350–500°C) to quantitatively assess meso- and macroporosity contributions in hierarchical zeolites. TIPB conversion values—ranging from <10% in purely microporous ZSM-5 to 98.6% in optimized hierarchical catalysts—provide a validated benchmark for comparing pore engineering strategies [1]. This application is essential for catalyst development laboratories evaluating new synthesis protocols and for quality control in FCC catalyst manufacturing [2].

External Surface Brønsted Acidity Quantification in Medium-Pore Zeolites

Employ 1,3,5-triisopropylbenzene as a sterically selective probe in FTIR spectroscopy and MAS NMR characterization of ZSM-5, BEA, and related zeolites to quantify external surface Brønsted acid sites independently of internal channel acidity [1]. This application is critical for understanding shape-selective catalytic behavior, deactivation mechanisms, and the effects of surface modification treatments such as chemical vapor deposition (CVD) of silicon alkoxides [2].

Micelle Swelling Agent for Ultra-Large-Pore Mesoporous Silica Synthesis

Incorporate 1,3,5-triisopropylbenzene as the preferred micelle expander in Pluronic P123-templated syntheses of SBA-15 and related mesoporous silicas to achieve pore diameters of 6–8 nm, substantially exceeding the 4–5 nm achievable with 1,3,5-trimethylbenzene under identical conditions [1]. This application is essential for materials requiring enlarged pore dimensions for enzyme immobilization, heavy molecule adsorption, or enhanced intraparticle diffusion [2].

Precursor for Phloroglucinol via Aerobic Oxidation to Trihydroperoxide

Utilize 1,3,5-triisopropylbenzene as the starting material for NHPI-catalyzed aerobic oxidation at 75°C to produce 1,3,5-triisopropylbenzene trihydroperoxide (THPO), which upon acid-catalyzed rearrangement yields phloroglucinol (1,3,5-trihydroxybenzene)—a high-value fine chemical intermediate for pharmaceuticals and specialty polymers [1]. This synthetic route capitalizes on the three equivalent benzylic oxidation sites of TIPB, delivering higher hydroperoxide functionality density than alternative alkylbenzene precursors [2].

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